1-(3,4-Dipropoxyphenyl)imidazolidine-2,4,5-trione
Description
1-(3,4-Dipropoxyphenyl)imidazolidine-2,4,5-trione is a substituted derivative of the imidazolidine-2,4,5-trione (parabanic acid) scaffold. While direct data on this specific compound are unavailable in the provided evidence, its structural and functional properties can be inferred from analogs with similar aryl substituents. The compound features 3,4-dipropoxy groups on the phenyl ring, which are electron-donating alkoxy substituents expected to influence lipophilicity, electronic distribution, and biological activity. Such derivatives are typically synthesized via urea intermediates and evaluated for enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Properties
IUPAC Name |
1-(3,4-dipropoxyphenyl)imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-3-7-21-11-6-5-10(9-12(11)22-8-4-2)17-14(19)13(18)16-15(17)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESMTNZGLIICRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N2C(=O)C(=O)NC2=O)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dipropoxyphenyl)imidazolidine-2,4,5-trione typically involves the reaction of 3,4-dipropoxybenzaldehyde with urea and an appropriate oxidizing agent under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(3,4-Dipropoxyphenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Inhibition of Soluble Epoxide Hydrolase
One of the primary applications of 1-(3,4-dipropoxyphenyl)imidazolidine-2,4,5-trione is as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a significant role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes including inflammation and pain modulation.
- Mechanism of Action : The compound acts by binding to the active site of sEH, disrupting its function and thereby increasing the levels of EETs. This mechanism has been shown to have beneficial effects in various disease models related to renal, cardiovascular, and neurological conditions .
- Potency and Solubility : Studies indicate that the inhibition potency of imidazolidine-2,4,5-triones varies significantly. While some derivatives are less potent than traditional urea-based inhibitors, they exhibit improved water solubility which enhances their formulation potential . For instance, one derivative was reported to have a solubility that was 40-fold higher than its corresponding urea .
Potential Therapeutic Uses
The inhibition of sEH by compounds like 1-(3,4-dipropoxyphenyl)imidazolidine-2,4,5-trione suggests potential therapeutic applications in treating:
- Cardiovascular Diseases : By modulating the levels of EETs, these compounds may help in managing hypertension and other cardiovascular disorders.
- Neurological Disorders : The ability to cross the blood-brain barrier makes these inhibitors candidates for treating neurological diseases where inflammation plays a role.
- Pain Management : The modulation of pain pathways through increased EET levels could provide new avenues for pain relief therapies.
Study on sEH Inhibitors
In a systematic study involving various imidazolidine-2,4,5-triones as sEH inhibitors:
- Compounds Tested : A series of compounds were synthesized and tested for their inhibitory activity against sEH. While most showed lower potency compared to urea-based inhibitors, they offered better solubility profiles .
- Results : The study highlighted that certain modifications in the chemical structure could lead to enhanced solubility without significantly compromising potency. For example, modifications that increased hydrogen bond acceptors improved solubility while maintaining acceptable inhibitory activity levels .
Table 1: Comparison of Inhibitory Potency and Solubility
| Compound | Inhibition Potency (μM) | Water Solubility (mg/mL) |
|---|---|---|
| 1-(3,4-Dipropoxyphenyl)imidazolidine-2,4,5-trione | 8.4 | 40-fold increase over urea |
| Corresponding Urea | Varies (higher potency) | Lower than triones |
Mechanism of Action
The mechanism of action of 1-(3,4-Dipropoxyphenyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for neurotransmission . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in neurodegenerative conditions.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring significantly impact melting points, lipophilicity (log Kow), and solubility. Key analogs include:
- Melting Points: Bulky substituents (e.g., diisopropyl in 3g) lower melting points compared to smaller groups (e.g., methoxy in 22i).
- Lipophilicity : Longer alkoxy chains (propoxy vs. methoxy) increase log Kow. The target compound’s log Kow is predicted to exceed 3g (4.05) due to dual propoxy groups, enhancing membrane permeability but reducing aqueous solubility .
Biological Activity
1-(3,4-Dipropoxyphenyl)imidazolidine-2,4,5-trione is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a significant role in the metabolism of arachidonic acid and other epoxy-fatty acids, which are involved in various physiological processes including inflammation and pain modulation. The modification of traditional urea-based sEH inhibitors with imidazolidine-2,4,5-trione moieties aims to enhance water solubility and bioavailability.
Synthesis and Structural Characteristics
The synthesis of 1-(3,4-Dipropoxyphenyl)imidazolidine-2,4,5-trione involves the condensation of appropriate precursors. The resulting compound features a trione structure that is hypothesized to interact favorably with the sEH active site. Molecular docking studies have indicated potential binding interactions that may explain its inhibitory potency against sEH.
Inhibition of Soluble Epoxide Hydrolase (sEH)
Research indicates that imidazolidine-2,4,5-triones exhibit varying degrees of inhibitory activity against sEH. For instance:
- Potency Range : The inhibition potency for synthesized compounds ranges from 0.4 nM to 8.4 μM, with most compounds being significantly less potent than their urea counterparts—showing a loss of potency between 2.3 and 6000-fold .
- Water Solubility : The introduction of the imidazolidine-2,4,5-trione structure improves water solubility compared to traditional urea-based inhibitors. For example, certain derivatives show up to 115-fold decreased inhibitory activity but are more soluble in water .
Structure-Activity Relationship (SAR)
A systematic study of various derivatives has revealed insights into their biological activity:
- Compound Variability : Compound 1c demonstrated comparable potency to its urea counterpart, while others like 1k exhibited the least activity at 8.4 μM .
- Molecular Interactions : The presence of multiple hydrogen bond acceptors in some compounds may hinder their ability to enter the active site of sEH .
Data Tables
| Compound | IC50 (μM) | Relative Potency | Water Solubility |
|---|---|---|---|
| 1c | 0.4 | Equivalent to urea | Higher |
| 1k | 8.4 | 700-fold less | Moderate |
| 2f | Not specified | More active than corresponding urea | Significantly higher |
Case Studies
Several studies have explored the biological implications of imidazolidine-2,4,5-triones:
- A study highlighted that while these compounds are less potent than traditional ureas, their improved solubility makes them suitable candidates for formulation as pro-drugs in treating diseases related to sEH dysfunction .
- Another investigation focused on glycosyl derivatives of imidazolidine-2,4,5-triones which showed promise in inhibiting DNA repair enzymes at micromolar concentrations but faced challenges due to low solubility .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3,4-Dipropoxyphenyl)imidazolidine-2,4,5-trione, and how can intermediates be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, including nitration, alkylation, and cyclization. For example, intermediates like 3,4-dipropoxyaniline can be prepared by reacting catechol derivatives with propyl bromide under alkaline conditions. Cyclization of substituted imidazolidine precursors is achieved using urea or thiourea in acidic media (e.g., glacial acetic acid). Optimization involves adjusting reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios of reagents (1:1.2 for amine to carbonyl chloride). Characterization of intermediates via NMR (¹H/¹³C) and HPLC ensures purity >95% .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H NMR (δ 1.0–1.5 ppm for propoxy CH₃, δ 6.5–7.5 ppm for aromatic protons) and ¹³C NMR (δ 70–80 ppm for ether carbons) confirm substituent positions .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) .
- HPLC-MS : Monitors reaction progress and quantifies impurities using reverse-phase C18 columns (acetonitrile/water gradient) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use enzyme inhibition assays (e.g., acetylcholinesterase or COX-2) at concentrations of 1–100 µM. Cell-based assays (MTT or apoptosis markers) in cancer lines (e.g., HeLa or MCF-7) evaluate cytotoxicity. Include positive controls (e.g., doxorubicin) and triplicate measurements to minimize variability. IC₅₀ values are calculated using nonlinear regression (GraphPad Prism) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity and bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbonyl groups susceptible to nucleophilic attack). HOMO-LUMO gaps (~5 eV) indicate stability .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., AChE). Dock the compound into the active site (grid size 60×60×60 Å) and validate with experimental IC₅₀ correlations .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-analysis : Pool data from ≥3 independent studies and apply Cochran’s Q-test to assess heterogeneity (p < 0.05).
- Experimental Replication : Standardize assay protocols (e.g., buffer pH, incubation time) and use isogenic cell lines to minimize variability.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying propoxy chain lengths) to isolate critical functional groups. Compare logP (HPLC-derived) and IC₅₀ trends .
Q. How can advanced reactor designs improve the scalability of its synthesis?
- Methodological Answer :
- Microreactor Systems : Enhance heat/mass transfer for exothermic steps (e.g., nitration). Use residence time distribution (RTD) models to optimize flow rates (0.1–1 mL/min).
- Catalytic Membrane Reactors : Immobilize Pd/C catalysts on ceramic membranes to reduce catalyst leaching and improve yield (>85%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
